4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride
Overview
Description
4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO2. It is used primarily in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism depends on the specific application and context of its use
Comparison with Similar Compounds
4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride can be compared with other similar compounds, such as:
4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of neurotrophic compounds.
4-Benzyloxy-3-methoxyphenethylamine: Used in proteomics research.
The uniqueness of this compound lies in its specific molecular structure and its applications in various scientific fields.
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-11-10-14-8-9-16(17(12-14)19-2)20-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWNUJVKOZLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639974 | |
Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-64-9 | |
Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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